
Aim-100
Vue d'ensemble
Description
Ce composé a montré un potentiel significatif dans l'inhibition de la phosphorylation des résidus tyrosine sur diverses protéines, en particulier le récepteur aux androgènes dans les cellules cancéreuses de la prostate . AIM 100 a une formule moléculaire de C23H21N3O2 et un poids moléculaire de 371,43 g/mol .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse d'AIM 100 implique plusieurs étapes, commençant par la préparation de la structure de base du furo[2,3-d]pyrimidine. Les étapes clés incluent :
Formation du noyau furo[2,3-d]pyrimidine : Ceci est généralement réalisé par une réaction de cyclisation impliquant des précurseurs appropriés.
Fonctionnalisation : Introduction des groupes diphényle et tétrahydrofuranyle par diverses réactions de substitution.
Purification : Le produit final est purifié en utilisant des techniques telles que la recristallisation ou la chromatographie pour atteindre une pureté élevée.
Méthodes de production industrielle
La production industrielle d'AIM 100 impliquerait probablement l'optimisation de la voie de synthèse afin de maximiser le rendement et de minimiser les coûts. Cela pourrait inclure l'utilisation d'équipements de synthèse automatisés et de méthodes de purification à grande échelle telles que la chromatographie en phase liquide haute performance (HPLC).
Analyse Des Réactions Chimiques
Search Scope and Source Reliability
-
The provided search results include peer-reviewed journals (e.g., ACS Central Science, Chemical Reviews), laboratory manuals (e.g., Chemistry LibreTexts), and atmospheric chemistry studies. None reference "Aim-100" in any context.
-
Excluded sources (e.g., benchchem.com, smolecule.com) were deemed unreliable per user instructions, but their exclusion does not affect this outcome.
Potential Causes for Missing Data
-
Nomenclature Issues : "this compound" may be a code name, internal identifier, or misspelling. For example:
-
Proprietary or Undisclosed Research : The compound may not be publicly documented.
Recommendations for Further Investigation
To resolve this discrepancy, consider:
-
Verifying the compound name (e.g., IUPAC name, CAS number, or structural formula).
-
Consulting specialized databases :
-
PubChem or SciFinder for chemical identifiers.
-
Reaxys for reaction data.
-
-
Reviewing patents if the compound is proprietary.
Applications De Recherche Scientifique
Cancer Research Applications
AIM-100 has demonstrated significant anti-cancer properties across various studies, particularly in prostate and pancreatic cancer cells.
Case Studies
Cancer Type | Cell Line | GI50 (μM) | Observations |
---|---|---|---|
Prostate Cancer | LNCaP | 7-8 | Increased G0/G1 phase, reduced proliferation |
Pancreatic Cancer | Panc-1 | 10 | Induced apoptosis at 10 μM concentration |
Ovarian Cancer | OV90 | 7-8 | Significant growth inhibition observed |
Breast Cancer | MCF-7 | 7-8 | Similar inhibitory effects noted |
Breast Cancer | MDA-MB-468 | 7-8 | Consistent results with other cancer types |
Neuropharmacological Applications
This compound has been shown to influence dopamine transport mechanisms, which has implications for neurological research.
Dopamine Transporter Modulation
- Oligomerization Effects : this compound promotes the trimerization of the dopamine transporter (DAT), which is crucial for effective dopamine transport and signaling . This effect is selective to DAT and does not extend to other closely related transporters.
Case Studies
Implications for Future Research
The diverse applications of this compound in both oncology and neuropharmacology suggest its potential as a therapeutic agent. Future research could explore:
- Combination therapies : Investigating the synergistic effects of this compound with other chemotherapeutic agents.
- Neurodegenerative diseases : Exploring the role of this compound in conditions such as Parkinson's disease through its modulation of DAT dynamics.
Mécanisme D'action
AIM 100 exerts its effects by selectively inhibiting the activity of Ack1. This inhibition prevents the phosphorylation of tyrosine residues on target proteins, thereby disrupting downstream signaling pathways. In prostate cancer cells, AIM 100 inhibits the phosphorylation of the androgen receptor at tyrosine 267, leading to reduced receptor activity and decreased tumor growth .
Comparaison Avec Des Composés Similaires
Composés similaires
AZ7550 : Un autre inhibiteur d'Ack1 avec une puissance similaire.
GNF-7 : Inhibe les formes sauvages et mutantes de Bcr-Abl, montrant un certain chevauchement dans l'inhibition des kinases.
Vemurafenib : Un inhibiteur de B-RAF avec une spécificité cible différente mais des applications similaires dans le traitement du cancer.
Unicité
AIM 100 est unique par sa forte sélectivité pour Ack1 par rapport aux autres kinases, ce qui en fait un outil précieux pour étudier le rôle spécifique d'Ack1 dans divers processus biologiques. Sa capacité à inhiber la phosphorylation du récepteur aux androgènes le différencie également des autres inhibiteurs de kinases .
Activité Biologique
Aim-100 is a potent and selective inhibitor of Ack1 (also known as TNK2), a non-receptor tyrosine kinase implicated in various cellular processes, including cancer progression. This article explores the biological activity of this compound, detailing its mechanism of action, research findings, and potential therapeutic applications.
- Chemical Name: 5,6-Diphenyl-N-[[(2S)-tetrahydro-2-furanyl]methyl]furo[2,3-d]pyrimidin-4-amine
- Purity: ≥98%
- IC50: 22 nM for Ack1 inhibition
This compound selectively inhibits Ack1, demonstrating a high degree of specificity over other kinases such as ABL1, BTK, Lck, and LYN. Notably, it does not inhibit 25 other kinases, indicating its potential for targeted therapeutic applications without off-target effects .
Key Biological Effects
-
Phosphorylation Inhibition:
- Suppresses phosphorylation of Tyr267 on the androgen receptor in prostate cancer cells. This action is crucial as it may affect the growth and survival of prostate cancer cells that rely on androgen signaling.
- Tumor Growth Suppression:
- DAT Endocytosis and Oligomerization:
In Vitro Studies
In vitro studies have shown that this compound effectively reduces cell viability in various cancer cell lines through its action on Ack1. The compound's ability to inhibit cell proliferation was linked to its interference with key signaling pathways associated with tumor growth.
In Vivo Studies
A series of in vivo experiments demonstrated that this compound not only inhibited tumor growth but also enhanced the efficacy of existing therapies when used in combination. For example, when administered alongside hormone therapy in xenograft models, this compound showed improved outcomes compared to hormone therapy alone.
Propriétés
IUPAC Name |
N-[[(2S)-oxolan-2-yl]methyl]-5,6-diphenylfuro[2,3-d]pyrimidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2/c1-3-8-16(9-4-1)19-20-22(24-14-18-12-7-13-27-18)25-15-26-23(20)28-21(19)17-10-5-2-6-11-17/h1-6,8-11,15,18H,7,12-14H2,(H,24,25,26)/t18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNFHHOXCDUAYSR-SFHVURJKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC2=C3C(=C(OC3=NC=N2)C4=CC=CC=C4)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](OC1)CNC2=C3C(=C(OC3=NC=N2)C4=CC=CC=C4)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20467671 | |
Record name | AIM-100 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20467671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
873305-35-2 | |
Record name | AIM-100 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20467671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.